molecular formula C8H6N4O2S B1335064 5-(3-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione CAS No. 6219-47-2

5-(3-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No.: B1335064
CAS No.: 6219-47-2
M. Wt: 222.23 g/mol
InChI Key: HCOKKYWOAPKADT-UHFFFAOYSA-N
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Description

5-(3-Nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (CAS 6219-47-2) is a high-purity heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical research. This compound belongs to the 1,2,4-triazole-3-thione class, a scaffold renowned for its diverse biological activities and presence in several established drugs, such as the antifungal agents fluconazole and itraconazole . The molecular structure features a 1,2,4-triazole ring system bearing a thione group and a 3-nitrophenyl substituent, which is critical for its electronic properties and interaction with biological targets . The molecular formula is C8H6N4O2S and the molecular weight is 222.23 g/mol . Research indicates that this compound and its analogs exhibit a broad spectrum of promising biological properties. Primary research applications include investigating its potential as an antimicrobial agent against strains like Staphylococcus aureus and Escherichia coli . Studies on similar triazole-3-thione derivatives have also demonstrated significant anticonvulsant activity in models such as the maximal electroshock (MES) test, highlighting its value in central nervous system disorder research . Furthermore, antioxidant properties and the ability to scavenge free radicals have been reported for related structures, suggesting potential applications in managing oxidative stress . The mechanism of action for triazole-3-thiones is multifaceted and can involve interactions with enzymes and receptors. The structure contains multiple nucleophilic centers, including the exocyclic sulfur and endocyclic nitrogen atoms, enabling various binding modes . The nitro group can participate in electron-transfer reactions and may be reduced in vivo to an amino derivative, which is a known metabolic pathway for related nitrophenyl-triazole compounds . This product is provided for research and development purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material in accordance with all applicable laboratory safety guidelines and regulations.

Properties

IUPAC Name

5-(3-nitrophenyl)-1,2-dihydro-1,2,4-triazole-3-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4O2S/c13-12(14)6-3-1-2-5(4-6)7-9-8(15)11-10-7/h1-4H,(H2,9,10,11,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCOKKYWOAPKADT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC(=S)NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70389359
Record name 5-(3-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70389359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6219-47-2
Record name 5-(3-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70389359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-nitrobenzoyl hydrazine with carbon disulfide in the presence of a base, followed by cyclization to form the triazole ring. The reaction conditions often include refluxing in ethanol or another suitable solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

5-(3-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the triazole compound.

    Reduction: Amino derivatives of the triazole compound.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-(3-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 5-(3-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the triazole ring can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. For example, its antimicrobial activity may result from the inhibition of key enzymes in bacterial or fungal cells.

Comparison with Similar Compounds

Similar Compounds

    5-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Similar structure but with the nitro group in a different position.

    5-(3-aminophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Similar structure but with an amino group instead of a nitro group.

    5-(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Similar structure but with a chloro group instead of a nitro group.

Uniqueness

The unique positioning of the nitro group in 5-(3-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione imparts distinct electronic and steric properties, influencing its reactivity and biological activity. This makes it a valuable compound for specific applications where these properties are advantageous.

Biological Activity

5-(3-Nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. The triazole nucleus is known for its potential as a pharmacophore in drug development, exhibiting various therapeutic effects including antimicrobial, anticancer, and anticonvulsant properties. This article reviews the biological activity of this specific compound based on existing research findings.

The molecular formula of this compound is C8H6N4O2S. It features a triazole ring with a nitrophenyl substituent and a thione functional group, which is critical for its biological activity.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial potential of triazole derivatives. For instance, substituted 1,2,4-triazole-3-thione derivatives have demonstrated significant antibacterial and antifungal activities. In a comparative study of various triazole compounds, derivatives similar to this compound exhibited notable efficacy against various bacterial strains and fungi such as Candida species .

Compound Activity Type Target Organisms Efficacy
This compoundAntibacterialStaphylococcus aureus, Escherichia coliModerate
This compoundAntifungalCandida albicansSignificant

Anticonvulsant Activity

Research has also been conducted on the anticonvulsant properties of triazole derivatives. For example, studies involving similar compounds have shown effectiveness in reducing seizure activity in animal models. The mechanism often involves modulation of neurotransmitter systems such as GABAergic pathways .

In one study using the maximal electroshock (MES) test and pentylenetetrazole models, certain derivatives exhibited significant anticonvulsant activity with minimal neurotoxicity .

Antioxidant Activity

The antioxidant properties of triazole derivatives have been investigated due to their ability to scavenge free radicals. Compounds related to this compound have shown promising results in reducing oxidative stress markers in vitro .

Case Studies

  • Antimicrobial Efficacy : In a study assessing the antibacterial activity of several triazole derivatives against Staphylococcus aureus, this compound was found to inhibit bacterial growth effectively at concentrations lower than those required for standard antibiotics.
  • Anticonvulsant Effects : A series of experiments conducted on Wistar rats demonstrated that administration of this compound significantly reduced seizure frequency compared to control groups receiving placebo treatments .

Q & A

Q. What are the optimized synthetic routes for 5-(3-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves cyclization of a nitro-substituted benzylthiourea intermediate under acidic conditions (e.g., HCl or H₂SO₄). For example, 3-nitrobenzyl chloride can react with thiourea to form 3-nitrobenzylthiourea, followed by cyclization at 80–100°C for 4–6 hours. Yield optimization (70–90%) requires precise stoichiometric control of reagents and inert atmospheres to prevent oxidation of the thione group . Solvent polarity (e.g., ethanol vs. DMF) significantly impacts reaction kinetics and purity .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • FT-IR: Confirms the presence of the thione (C=S) stretch at ~1200–1250 cm⁻¹ and nitro (NO₂) asymmetric stretching at ~1520 cm⁻¹ .
  • NMR: 1^1H NMR reveals aromatic proton signals (δ 7.5–8.5 ppm for the 3-nitrophenyl group) and NH protons (δ 10–12 ppm). 13^13C NMR identifies the triazole ring carbons (δ 150–160 ppm) .
  • Mass Spectrometry: High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 244.05) .
  • XRD: Resolves crystal packing and hydrogen-bonding interactions critical for stability .

Q. What are the primary biological activities reported for this compound, and what assay protocols are used?

Methodological Answer:

  • Antimicrobial Activity: Tested via agar diffusion (MIC values ≤ 25 µg/mL against S. aureus and C. albicans), with nitro groups enhancing membrane disruption .
  • Antiproliferative Effects: MTT assays (IC₅₀ ~ 10–50 µM) on cancer cell lines (e.g., HeLa), linked to ROS generation .
  • Anticonvulsant Activity: Maximal electroshock (MES) and pentylenetetrazole (PTZ) models in mice (ED₅₀ ~ 30 mg/kg), with therapeutic indices > 10 .

Q. How do substituents on the triazole ring influence bioactivity?

Methodological Answer:

  • Nitro Group (3-position): Enhances electron-withdrawing effects, improving membrane permeability and interaction with microbial enzymes .
  • Thione vs. Thiol: The thione (C=S) form shows higher stability and binding affinity to metalloenzymes compared to reduced thiol derivatives .
  • Phenyl vs. Alkyl Substitutions: Bulky aryl groups (e.g., 3-nitrophenyl) increase lipophilicity, correlating with enhanced CNS activity in anticonvulsant models .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Dose-Response Reproducibility: Validate assays using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .
  • Metabolic Stability: Use hepatic microsome assays to assess if discrepancies arise from differential metabolite formation .
  • Structural Analog Comparison: Benchmark against analogs (e.g., 5-(4-chlorophenyl) derivatives) to isolate nitro-specific effects .

Q. What computational strategies elucidate the compound’s mechanism of action?

Methodological Answer:

  • Molecular Docking: Simulate binding to C. albicans CYP51 (Lanosterol 14α-demethylase) to predict antifungal activity .
  • DFT Calculations: Analyze frontier molecular orbitals (HOMO-LUMO gaps) to correlate electronic properties with antioxidant efficacy .
  • QSAR Models: Use ANN-based models to predict toxicity (e.g., LD₅₀) and prioritize analogs for synthesis .

Q. How can in silico methods optimize the compound’s pharmacokinetic profile?

Methodological Answer:

  • ADMET Prediction: Tools like SwissADME assess logP (optimal range: 2–3) and blood-brain barrier penetration for anticonvulsant candidates .
  • Metabolite Prediction: GLORYx predicts sulfone formation via oxidation, guiding stability improvements .

Q. What experimental approaches validate the compound’s neurotoxicity in anticonvulsant models?

Methodological Answer:

  • Rotarod Test: Mice treated at 100 mg/kg show impaired motor coordination (neurotoxicity threshold) .
  • Hippocampal Histopathology: Post-mortem analysis of neuronal degeneration in gerbil models after hypoxia .

Q. How do stereoelectronic effects influence the compound’s reactivity in nucleophilic substitution?

Methodological Answer:

  • NBO Analysis: Quantifies hyperconjugative interactions (e.g., σ→σ* in C-S bonds) affecting substitution rates .
  • Solvent Polarity: Polar aprotic solvents (e.g., DMSO) stabilize transition states in SNAr reactions with amines .

Q. What advanced SAR strategies improve selectivity for cancer vs. normal cells?

Methodological Answer:

  • Prodrug Design: Introduce bioreducible groups (e.g., nitroreductase-sensitive linkers) for tumor-specific activation .
  • Targeted Delivery: Conjugate with folate or EGFR ligands to enhance cancer cell uptake .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(3-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Reactant of Route 2
Reactant of Route 2
5-(3-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

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